2-(2-aminoethyl)quinazolin-4(3H)-one

Description

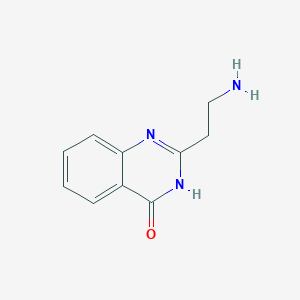

2-(2-Aminoethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 2-aminoethyl substituent at position 2 of the quinazolin-4(3H)-one scaffold. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often explored for their diverse pharmacological properties.

Structure

2D Structure

Propriétés

IUPAC Name |

2-(2-aminoethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQKHVKJNPNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649361 | |

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437998-07-7 | |

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of 2-Aminobenzamide with Carbon Sources

A prominent method uses 2-amino benzamide as the starting material, which undergoes oxidative cyclization to form the quinazolin-4(3H)-one core. For example, a recent protocol employs dimethyl sulfoxide (DMSO) as a one-carbon source and hydrogen peroxide (H2O2) as a green oxidant to facilitate the formation of the quinazolinone ring via a radical mechanism. The reaction is typically conducted at elevated temperatures (130–150 °C) for 14–20 hours, yielding quinazolin-4(3H)-one derivatives in moderate to good yields (up to ~52%).

Key reaction conditions and observations:

| Parameter | Condition | Outcome |

|---|---|---|

| Substrate | 2-Amino benzamide or substituted analogs | Quinazolin-4(3H)-one scaffold |

| Carbon source | Dimethyl sulfoxide (DMSO) | Provides one-carbon unit |

| Oxidant | Hydrogen peroxide (H2O2, 30% aqueous) | Promotes oxidative cyclization |

| Temperature | 130–150 °C | Required for reaction progress |

| Reaction time | 14–20 hours | Complete conversion observed |

| Mechanism | Radical pathway (confirmed by radical scavenger inhibition) | Radical intermediates involved |

The reaction proceeds through initial condensation and dehydration to form an intermediate, followed by elimination of methanesulfinic acid and oxidative cyclization to yield the quinazolinone ring.

Visible Light-Induced Condensation Cyclization

Another green synthetic route involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, leading to quinazolin-4(3H)-one derivatives. This method is environmentally friendly and efficient, avoiding harsh conditions and toxic reagents.

Graphene Oxide Nanosheet Catalysis

A catalytic method uses graphene oxide nanosheets in aqueous media to promote the condensation of anthranilamide (2-aminobenzamide) with aldehydes or ketones at room temperature. This “on-water” synthesis allows mild conditions and good yields, suitable for scale-up.

Specific Preparation of 2-(2-Aminoethyl)quinazolin-4(3H)-one

The aminoethyl side chain can be introduced by nucleophilic substitution or reductive amination on quinazolin-4(3H)-one intermediates or by using precursors bearing the aminoethyl substituent.

Functionalization via Substitution Reactions

Starting from 2-(hydroxymethyl)quinazolin-4(3H)-one, substitution reactions with appropriate amines or nucleophiles can install the aminoethyl group. Protecting group strategies may be employed to avoid side reactions, especially when using multifunctional reagents.

Direct Cyclization Using Substituted Precursors

Using 2-aminoethyl-substituted benzamide derivatives as starting materials allows direct cyclization to the target compound under oxidative conditions similar to those described in section 1.1. This approach can streamline synthesis by combining ring formation and side chain installation in one step.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly enhance the efficiency of quinazolin-4(3H)-one synthesis by accelerating nucleophilic substitution and cyclization steps. For example, microwave methods reduce reaction times from several hours to minutes and improve yields by 15–20% compared to conventional heating.

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Conventional heating | 65 | 6 hours | Standard thermal conditions |

| Microwave irradiation | 92 | 30 minutes | Faster kinetics, higher yield |

| Palladium-catalyzed | 99 | 12 hours | High yield, but requires catalyst |

| t-BuONa-mediated (green) | 85 | 4 hours | Environmentally friendly base |

Mechanistic Insights

- The DMSO/H2O2-mediated method proceeds via a radical mechanism, as evidenced by decreased yields in the presence of radical scavengers such as TEMPO or BHT.

- Microwave irradiation enhances bond polarization and rapid heating, facilitating intramolecular cyclization and minimizing by-products.

- The condensation of 2-aminobenzamide with aldehydes under visible light involves photoinduced electron transfer steps promoting cyclization.

Summary Table of Preparation Methods for this compound

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Aminoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

Reduction: Reduction products with reduced functional groups.

Substitution: Substituted quinazoline derivatives with different alkyl or aryl groups.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 2-(2-aminoethyl)quinazolin-4(3H)-one derivatives have been extensively studied. These compounds exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development. Additionally, they possess antibacterial and antifungal properties, contributing to their potential use in treating infections .

Anticancer Activity

Quinazolinone derivatives have shown efficacy against multiple types of cancer due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have reported that certain quinazolinone derivatives can effectively target specific cancer cell lines, demonstrating IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Quinazolin-4(3H)-one Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 5.0 | Induction of apoptosis |

| Quinazolinone-thiazole hybrids | Lung Cancer | 8.5 | Inhibition of cell proliferation |

| Other derivatives | Various | Varies | Targeting specific signaling pathways |

Case Studies

Several case studies illustrate the applications of this compound in medicinal chemistry:

- Antitumor Activity : A study investigated the antiproliferative effects of quinazolinone derivatives on human breast cancer cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

- Antibacterial Properties : Another research focused on the antibacterial activity of quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory potential of quinazolinone derivatives in vitro and in vivo models. The results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting their therapeutic potential in inflammatory diseases .

Mécanisme D'action

The mechanism by which 2-(2-aminoethyl)quinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Analgesic and Anti-inflammatory Activity

- 2-(1-Ethylpropylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS2): Exhibited moderate analgesic activity (45% inhibition in acetic acid-induced writhing) and lower ulcerogenicity than aspirin .

- 2-(1-Methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3): Demonstrated anti-inflammatory activity (68% edema inhibition at 50 mg/kg) comparable to diclofenac sodium .

- Comparison: The 2-aminoethyl substituent in the target compound may enhance solubility and bioavailability compared to bulkier hydrazine derivatives like AS2 or A3, though direct activity data are lacking .

Antimicrobial Activity

- (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one: Showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 1.56 µg/mL .

- Clavatone (2-(1-hydroxy-2,2-dimethylpropyl)quinazolin-4(3H)-one): Inhibited Escherichia coli (MIC = 2 µg/mL) and Listeria monocytogenes (MIC = 4 µg/mL) .

- Comparison: Aliphatic substituents (e.g., aminoethyl) may reduce antimicrobial potency compared to styryl or carboxyphenyl groups, which enhance membrane penetration .

Anticancer Activity

- 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) : Demonstrated cytotoxicity against HT29 (IC₅₀ = 48 nM) and A2780 (IC₅₀ = 32 nM) cells by inhibiting tubulin polymerization .

- 2-(Piperazin-1-ylmethyl)quinazolin-4(3H)-one (2a): Showed moderate growth inhibition in carcinoma cell lines (IC₅₀ = 12–18 µM) .

Carbonic Anhydrase Inhibition

- 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4) : Inhibited hCA II with KI values of 6.4–14.2 nM, outperforming benzylthio analogs (KI = 66.5–740.2 nM) .

Structure-Activity Relationship (SAR)

- Position 2 Modifications: Aliphatic substituents (e.g., aminoethyl, methyl) improve solubility and metabolic stability . Aromatic or styryl groups enhance target binding (e.g., MRSA inhibition) but reduce bioavailability .

- Position 3 Modifications :

Pharmacological Profiles

Activité Biologique

2-(2-aminoethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C10H11N3O, with a molecular weight of 189.22 g/mol. The compound features a quinazolinone core structure, which is critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. A study reported an IC50 value of 0.23 μM, indicating significant antiviral activity with no observed cytotoxicity at effective concentrations . This suggests that the compound could serve as a promising lead in the development of antiviral agents targeting COVID-19.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazolinones showed IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines . These findings suggest that modifications to the quinazolinone structure can enhance its anticancer efficacy.

Antioxidant Activity

The antioxidant properties of quinazolinones have also been investigated. A study evaluated the antioxidant activity of various substituted quinazolinones using different assays such as ABTS and CUPRAC. It was found that the presence of hydroxyl groups significantly enhances antioxidant activity, with some derivatives exhibiting EC50 values as low as 8 μM . This positions this compound as a potential candidate for further exploration in oxidative stress-related conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form hydrogen bonds and engage in π-π interactions with enzymes or receptors, modulating their activity effectively. For example, its interaction with viral proteins may inhibit viral replication processes.

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : A study focused on optimizing derivatives of 2-aminoquinazolin-4(3H)-one for enhanced pharmacokinetics while retaining antiviral activity. The findings indicated that certain N-substituted derivatives maintained potent inhibitory effects on SARS-CoV-2 with improved bioavailability .

- Cytotoxicity Profiling : Another investigation assessed the cytotoxic effects of various quinazolinones on different cancer cell lines. The results demonstrated that specific structural modifications led to increased cytotoxicity against PC3 and MCF-7 cells, underscoring the importance of chemical structure in determining biological activity .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the conventional and microwave-assisted synthesis routes for 2-(2-aminoethyl)quinazolin-4(3H)-one?

Answer:

The compound can be synthesized via two primary routes:

- Route 1 : Starting from 2-aminobenzonitrile, cyclization with appropriate reagents yields the quinazolinone core. Subsequent functionalization with 2-(hydroxymethyl) groups and amination introduces the aminoethyl moiety .

- Route 2 : Microwave irradiation significantly improves reaction efficiency. For analogous quinazolinones, microwave-assisted synthesis reduced reaction time by ~80% (e.g., from 8 hours to 1.5 hours) and increased yields by 15–20% compared to conventional heating .

Basic: How are purification and characterization typically performed for this compound?

Answer:

- Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is standard.

- Characterization : Melting point analysis (e.g., 3-(2-aminoethyl)-7-chloro derivatives show m.p. ~180–185°C), FT-IR (N-H stretch at ~3300 cm⁻¹), and ¹H/¹³C NMR (quinazolinone C=O signal at ~165 ppm) are critical .

Advanced: What catalytic strategies optimize the synthesis of substituted quinazolinones?

Answer:

Palladium-catalyzed three-component carbonylative reactions enable efficient synthesis of complex derivatives. For example, trifluoroacetimidoyl chlorides and amines under CO atmosphere yield 2-(trifluoromethyl)quinazolin-4(3H)-ones with >90% efficiency. This method avoids hazardous reagents and operates under mild conditions (80°C, 12 hours) .

Advanced: How can functionalization at the 2-aminoethyl group enhance bioactivity?

Answer:

Introducing substituents like chloro or aryl groups at the 2-position modulates pharmacological properties. For instance:

- Antifungal activity : 7-Chloro-3-(2-aminoethyl) derivatives exhibit IC₅₀ values <50 μM against Candida albicans due to enhanced membrane permeability .

- Anti-inflammatory effects : Arylhydrazone modifications at the aminoethyl group reduce COX-2 expression by >40% in vitro .

Advanced: How do structural modifications impact antimicrobial activity?

Answer:

- Thioxo derivatives : Replacing the quinazolinone oxygen with sulfur (2-thioxo analogs) improves Gram-positive bacterial inhibition (MIC: 8–16 μg/mL for Staphylococcus aureus) by enhancing binding to bacterial DNA gyrase .

- Heterocyclic appendages : Pyridinylmethyl or triazolyl groups at the 2-position increase hydrophobicity, boosting antifungal potency (e.g., 2-triazolylmethyl derivatives show 90% growth inhibition of Aspergillus niger at 10 μM) .

Advanced: How can retrosynthetic analysis guide the design of novel derivatives?

Answer:

Retrosynthetic breakdown identifies anthranilic acid, primary amines, and acylating agents (e.g., acetic anhydride) as key precursors. For example:

- Step 1 : Anthranilic acid reacts with benzoyl chloride to form 2-phenylquinazolinone.

- Step 2 : Nucleophilic substitution with 2-aminoethyl bromide introduces the side chain .

Advanced: What methodologies resolve contradictions in reaction yield data?

Answer:

- Statistical optimization : Design of Experiments (DoE) evaluates factors like temperature, solvent polarity, and catalyst loading. For microwave synthesis, a Central Composite Design model identified optimal conditions (120°C, 20 minutes) to maximize yield (85%) .

- Comparative kinetics : Time-course studies under conventional vs. microwave conditions reveal rate constants (e.g., k increases 5-fold with microwave irradiation) .

Basic: What safety protocols are critical during synthesis?

Answer:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact.

- Waste disposal : Quench reactive intermediates (e.g., bromoethyl derivatives) with 10% sodium thiosulfate before disposal .

Advanced: How is computational chemistry used to predict bioactivity?

Answer:

- Molecular docking : Simulations with COX-2 (PDB: 1CX2) show hydrogen bonding between the aminoethyl group and Arg120, explaining anti-inflammatory activity .

- QSAR models : Electron-withdrawing substituents at the 2-position correlate with enhanced antibacterial potency (R² = 0.89 for Gram-positive pathogens) .

Advanced: What strategies improve selectivity in pharmacological applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.